N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, also known as Compound A, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound A binds to the IKKβ kinase, which is responsible for the activation of NF-κB, and inhibits its activity. This leads to the inhibition of the transcriptional activity of NF-κB and the subsequent downregulation of pro-inflammatory cytokines and anti-apoptotic genes.
Biochemical and Physiological Effects:
This compound A has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and regulate glucose and lipid metabolism. Moreover, this compound A has been found to have a low toxicity profile, making it a potential candidate for clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A is its potency and selectivity towards the IKKβ kinase, which makes it a potential therapeutic agent for various diseases. Moreover, this compound A has been found to have a low toxicity profile, making it a safe option for clinical trials. However, one of the limitations of this compound A is its poor solubility, which can hinder its efficacy in vivo.
Direcciones Futuras
Several future directions for the research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A can be identified. One of the potential directions is to improve its solubility and bioavailability to enhance its efficacy in vivo. Moreover, further studies can be conducted to investigate the potential therapeutic applications of this compound A in other diseases such as cardiovascular diseases and neurodegenerative disorders. Additionally, the combination of this compound A with other therapeutic agents can be explored to enhance its efficacy and reduce the risk of drug resistance.
Conclusion:
In conclusion, this compound A is a promising small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound A have been discussed in this paper. The research on this compound A holds great promise for the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis method of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A involves the condensation of 1-methyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride with 2-chlorobenzylamine, followed by the reaction with 3-amino-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification and isolation through column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. Several studies have shown that this compound A has a potent anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Moreover, this compound A has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound A has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Propiedades
Fórmula molecular |
C17H18ClN5O |
---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18ClN5O/c1-11-16(19-17(24)15-8-9-22(3)21-15)12(2)23(20-11)10-13-6-4-5-7-14(13)18/h4-9H,10H2,1-3H3,(H,19,24) |
Clave InChI |
UYLQLCWBJVNUOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=NN(C=C3)C |
SMILES canónico |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=NN(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.